Methyl 4-(diethoxyphosphorylmethyl)benzoate

Catalog No.
S801889
CAS No.
14295-52-4
M.F
C13H19O5P
M. Wt
286.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(diethoxyphosphorylmethyl)benzoate

CAS Number

14295-52-4

Product Name

Methyl 4-(diethoxyphosphorylmethyl)benzoate

IUPAC Name

methyl 4-(diethoxyphosphorylmethyl)benzoate

Molecular Formula

C13H19O5P

Molecular Weight

286.26 g/mol

InChI

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3

InChI Key

YTYPSGYDIRZUOQ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC

Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organophosphorus compound characterized by the presence of a benzoate moiety linked to a diethoxyphosphoryl group. Its molecular formula is C13H19O5PC_{13}H_{19}O_{5}P, and it has a molecular weight of approximately 286.26 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features and reactivity.

  • Interact with enzymes due to the phosphate group, potentially acting as an inhibitor or activator depending on the specific enzyme [].
  • Serve as a prodrug, a molecule that is converted into an active form within the body.
Typical of organophosphorus compounds. Key reactions include:

  • Nucleophilic Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, potentially allowing for the introduction of various nucleophiles.
  • Hydrolysis: In the presence of water, the diethoxyphosphoryl group may hydrolyze, leading to the formation of phosphonic acid derivatives.
  • Transesterification: The ester bond in the benzoate moiety can be cleaved and replaced with different alcohols under acidic or basic conditions.

Research indicates that methyl 4-(diethoxyphosphorylmethyl)benzoate exhibits biological activity, particularly in the realm of insecticidal properties. Organophosphorus compounds are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition can lead to neurotoxic effects in pests, making such compounds valuable in agricultural applications.

The synthesis of methyl 4-(diethoxyphosphorylmethyl)benzoate typically involves the following steps:

  • Starting Material: Methyl 4-bromomethylbenzoate serves as a precursor.
  • Reagent Addition: A solution of triethyl phosphite is added to the starting material under controlled conditions.
  • Heating: The reaction mixture is heated to facilitate the formation of the diethoxyphosphoryl group.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method allows for efficient synthesis while maintaining high yields of the desired product .

Methyl 4-(diethoxyphosphorylmethyl)benzoate finds applications in several areas:

  • Agricultural Chemicals: Due to its insecticidal properties, it is utilized in pest control formulations.
  • Pharmaceuticals: Potential use as a lead compound in drug development targeting neurological disorders.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex organophosphorus compounds.

Several compounds share structural similarities with methyl 4-(diethoxyphosphorylmethyl)benzoate, providing a comparative basis for understanding its uniqueness:

Compound NameCAS NumberUnique Features
Methyl 4-methylbenzenesulfonate14295-52-4Contains a sulfonate group instead of a phosphonate
Methyl 4-(diethoxyphosphoryloxymethyl)benzoate166977-94-2Features an additional oxygen atom in the phosphoryl group
Diethoxyphosphoryl methyl benzoateN/ALacks a bromomethyl substituent

Methyl 4-(diethoxyphosphorylmethyl)benzoate stands out due to its specific phosphonate structure combined with a benzoate moiety, which enhances its reactivity and potential biological activity compared to similar compounds.

XLogP3

1.6

Wikipedia

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Dates

Modify: 2023-08-15

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